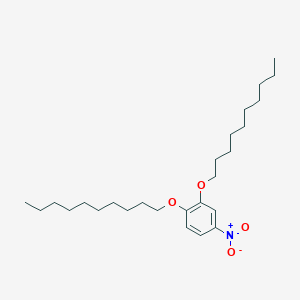

1,2-Bis(decyloxy)-4-nitrobenzene

描述

属性

CAS 编号 |

96174-12-8 |

|---|---|

分子式 |

C26H45NO4 |

分子量 |

435.6 g/mol |

IUPAC 名称 |

1,2-didecoxy-4-nitrobenzene |

InChI |

InChI=1S/C26H45NO4/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |

InChI 键 |

CPHOYBSNSBAPLO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCCCC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Physical and Chemical Properties

- Thermal Stability :

this compound and its pyrazine-based analogues (e.g., BPC-2DPx) exhibit high thermal decomposition temperatures (436–453°C), attributed to robust aromatic cores and long alkyl chains . In contrast, compounds with shorter or fluorinated chains (e.g., 1,2-bis(2-methoxyethoxy)-4-nitrobenzene) show reduced thermal resilience. - Solubility :

The decyloxy chains in this compound enhance solubility in chloroform and toluene, whereas fluorinated derivatives (e.g., perfluoro-decyloxy analogues) display preferential solubility in fluorinated solvents .

Electronic and Optoelectronic Properties

- Band Gap and Absorption :

Pyrazine derivatives with nitro groups (e.g., BPC-2DPP) exhibit band gaps as low as 2.48 eV, enabling visible-light absorption. The nitro group in this compound likely contributes to similar narrow band gaps, though experimental data specific to this compound are sparse . - Solvatochromism : While solvatochromic effects are minimal in the ground state, excited-state emission spectra of nitroaromatics red-shift by 30–43 nm in polar solvents due to intramolecular charge transfer (ICT) .

准备方法

Reaction Conditions and Optimization

In a typical procedure, 4-nitrocatechol is dissolved in a high-boiling polar solvent such as sulfolane or dimethylformamide (DMF). Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used as the base to deprotonate the phenolic hydroxyl groups. Decyl bromide, serving as the alkylating agent, is added in excess (2.2–2.5 equivalents) to drive the reaction toward bis-alkylation. The mixture is heated to 160°C under inert nitrogen atmosphere for 48–72 hours.

Key Challenges :

-

Regioselectivity : The electron-withdrawing nitro group at the 4-position deactivates the aromatic ring, reducing the reactivity of the hydroxyl groups. This necessitates vigorous conditions to achieve complete dialkylation.

-

Side Products : Monoalkylated intermediates (e.g., 1-decyloxy-2-hydroxy-4-nitrobenzene) may form if stoichiometry or reaction time is insufficient.

Yield and Purification :

After quenching the reaction with ice water, the crude product is extracted with diethyl ether or dichloromethane. Recrystallization from methanol or ethanol yields pure this compound as a crystalline solid. Reported yields range from 65% to 78%, depending on the purity of starting materials and reaction scale.

Stepwise Alkylation via Protective Group Strategy

For enhanced regiocontrol, a stepwise approach employing protective groups has been explored. This method involves temporarily protecting one hydroxyl group, alkylating the other, and then deprotecting and alkylating the second position.

Protective Group Selection

The tert-butyldimethylsilyl (TBS) group is commonly used due to its stability under basic conditions. In this protocol:

-

Protection : 4-Nitrocatechol is treated with TBS chloride in the presence of imidazole to yield 1-TBS-2-hydroxy-4-nitrobenzene.

-

First Alkylation : The free hydroxyl group is alkylated with decyl bromide using K₂CO₃ in DMF at 100°C for 24 hours.

-

Deprotection : The TBS group is removed via tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Second Alkylation : The resulting monoalkylated intermediate undergoes a second alkylation with decyl bromide under similar conditions.

Advantages :

-

Minimizes formation of bis-ether byproducts.

-

Enables isolation and characterization of monoalkylated intermediates.

Disadvantages :

-

Additional synthetic steps increase time and cost.

-

Overall yield drops to 50–60% due to intermediate purification losses.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to accelerate dialkylation reactions. By reducing reaction times from days to hours, this method improves efficiency while maintaining high yields.

Procedure and Parameters

A mixture of 4-nitrocatechol, decyl bromide (2.2 equivalents), and Cs₂CO₃ in DMF is subjected to microwave irradiation at 180°C for 4–6 hours. The rapid heating enhances reaction kinetics, achieving >90% conversion in shorter durations compared to conventional heating.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 7.85 (d, J = 9.0 Hz, 1H, H₃), 7.12 (s, 1H, H₆), 3.97 (s, 6H, -OCH₂), 1.25–0.88 (m, 38H, alkyl chain).

-

¹³C NMR : δ 156.9 (C-O), 144.0 (C-NO₂), 33.5 (-OCH₂), 29.7–22.7 (alkyl chain).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Direct Dialkylation | 160°C, 48–72 h, K₂CO₃/sulfolane | 65–78 | >95 | Simplicity, high yield |

| Stepwise Alkylation | TBS protection, 2-step alkylation | 50–60 | >98 | Regiocontrol, minimal byproducts |

| Microwave-Assisted | 180°C, 4–6 h, Cs₂CO₃/DMF | 70–85 | >97 | Rapid, energy-efficient |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。